{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 155493-93-9
VCID: VC21285122
InChI: InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
SMILES: C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl
Molecular Formula: C9H8ClNO5S
Molecular Weight: 277.68 g/mol

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid

CAS No.: 155493-93-9

Cat. No.: VC21285122

Molecular Formula: C9H8ClNO5S

Molecular Weight: 277.68 g/mol

* For research use only. Not for human or veterinary use.

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid - 155493-93-9

Specification

CAS No. 155493-93-9
Molecular Formula C9H8ClNO5S
Molecular Weight 277.68 g/mol
IUPAC Name 2-[(4-chlorosulfonylbenzoyl)amino]acetic acid
Standard InChI InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Standard InChI Key CBDGPFVSWUUXJX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl

Introduction

Chemical Identity and Basic Properties

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid is an organic compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is characterized by its unique functional groups, including a chlorosulfonyl group attached to a benzoyl moiety that is linked to glycine through an amide bond. The compound is known by several synonyms in the scientific literature, reflecting its structural components and chemical relationships.

Chemical Identifiers

The compound can be identified through various chemical notation systems as detailed in Table 1.

Table 1: Chemical Identifiers of {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid

IdentifierValue
CAS Number155493-93-9
Molecular FormulaC9H8ClNO5S
Molecular Weight277.68 g/mol
IUPAC Name2-[(4-chlorosulfonylbenzoyl)amino]acetic acid
InChIInChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
InChIKeyCBDGPFVSWUUXJX-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl

Synonyms

The compound is known by multiple names in scientific literature, reflecting different naming conventions and structural interpretations:

  • 2-[(4-chlorosulfonylbenzoyl)amino]acetic acid

  • [[4-(CHLOROSULFONYL)BENZOYL]AMINO]ACETIC ACID

  • {[4-(chlorosulfonyl)benzoyl]amino}acetic acid

  • 2-{[4-(chlorosulfonyl)phenyl]formamido}acetic acid

  • N-[4-(Chlorosulfonyl)benzoyl]glycine

  • Glycine, N-[4-(chlorosulfonyl)benzoyl]-

Structural Characteristics

Molecular Structure

{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid consists of three primary structural components:

  • A benzene ring as the core structure

  • A chlorosulfonyl group (-SO2Cl) at the para position of the benzene ring

  • A benzoyl group connected to a glycine moiety through an amide bond

This structural arrangement creates a molecule with distinct chemical reactivity patterns and biological interaction potential. The chlorosulfonyl group is particularly notable as a highly reactive functional group that can participate in numerous chemical transformations.

Functional Groups and Reactivity Centers

The molecule contains several functional groups that contribute to its chemical behavior:

  • Chlorosulfonyl group (-SO2Cl): Highly reactive and susceptible to nucleophilic substitution reactions

  • Amide bond (-CONH-): Provides structural rigidity and hydrogen bonding potential

  • Carboxylic acid group (-COOH): Acidic functionality that can form salts and esters

  • Aromatic ring: Contributes to π-stacking interactions and general hydrophobicity

The presence of these diverse functional groups makes {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid a versatile building block for further chemical modifications and potential drug development applications.

Synthesis and Chemical Reactions

Chemical Reactivity

The chlorosulfonyl group in the molecule is particularly reactive toward nucleophiles, making {[4-(Chlorosulfonyl)benzoyl]amino}acetic acid a versatile intermediate for further chemical transformations. Potential reactions include:

  • Nucleophilic substitution at the chlorosulfonyl group to form sulfonamides

  • Esterification of the carboxylic acid group

  • Further amide coupling reactions

  • Reduction or functionalization of specific groups within the molecule

This reactivity profile makes the compound valuable in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

ManufacturerProduct NumberQuantityPrice (USD)
AK Scientific4729CN100 mg$189
AK Scientific4729CN250 mg$224
AK Scientific4729CN2.5 g$777
American Custom Chemicals CorporationHCH00562481 g$808.89
American Custom Chemicals CorporationHCH00562482.5 g$1147.43

The relatively high price points suggest that the compound requires specialized synthesis procedures and is produced in limited quantities, primarily for research purposes .

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